![molecular formula C16H17FNO5P B13452932 [2-({[2-(2-Fluorophenyl)ethyl]carbamoyl}methoxy)phenyl]phosphonic acid](/img/structure/B13452932.png)
[2-({[2-(2-Fluorophenyl)ethyl]carbamoyl}methoxy)phenyl]phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-({[2-(2-Fluorophenyl)ethyl]carbamoyl}methoxy)phenyl]phosphonic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phosphonic acid group, which is known for its ability to form strong bonds with metal ions, making it useful in various industrial and medical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-({[2-(2-Fluorophenyl)ethyl]carbamoyl}methoxy)phenyl]phosphonic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-fluorophenylethylamine with a suitable carbamoylating agent to form the carbamoyl intermediate. This intermediate is then reacted with a phenolic compound under specific conditions to introduce the methoxy group. Finally, the phosphonic acid group is introduced through a reaction with a phosphonating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
[2-({[2-(2-Fluorophenyl)ethyl]carbamoyl}methoxy)phenyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
[2-({[2-(2-Fluorophenyl)ethyl]carbamoyl}methoxy)phenyl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and coatings due to its strong binding properties with metal ions.
Mecanismo De Acción
The mechanism of action of [2-({[2-(2-Fluorophenyl)ethyl]carbamoyl}methoxy)phenyl]phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions, which may be crucial in its role as an enzyme inhibitor or modulator. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
[2-(2-Fluorophenyl)ethyl]phosphonic acid: Lacks the carbamoyl and methoxy groups, making it less versatile in certain applications.
[2-(2-Fluorophenyl)carbamoyl]phosphonic acid: Lacks the methoxy group, which may affect its binding properties and reactivity.
[2-(Methoxyphenyl)phosphonic acid: Lacks the fluorophenyl and carbamoyl groups, resulting in different chemical and biological properties.
Uniqueness
[2-({[2-(2-Fluorophenyl)ethyl]carbamoyl}methoxy)phenyl]phosphonic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C16H17FNO5P |
|---|---|
Peso molecular |
353.28 g/mol |
Nombre IUPAC |
[2-[2-[2-(2-fluorophenyl)ethylamino]-2-oxoethoxy]phenyl]phosphonic acid |
InChI |
InChI=1S/C16H17FNO5P/c17-13-6-2-1-5-12(13)9-10-18-16(19)11-23-14-7-3-4-8-15(14)24(20,21)22/h1-8H,9-11H2,(H,18,19)(H2,20,21,22) |
Clave InChI |
CUWQKFDVSFFRPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CCNC(=O)COC2=CC=CC=C2P(=O)(O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


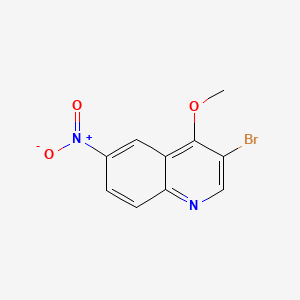

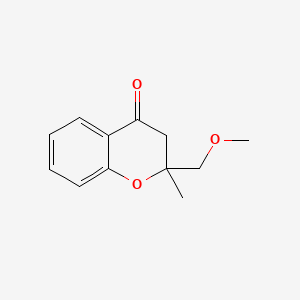
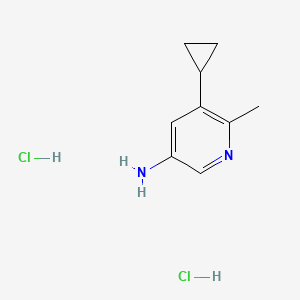
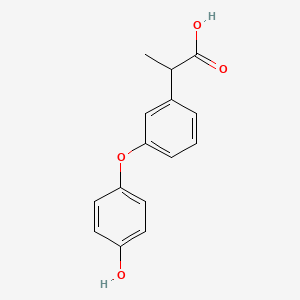

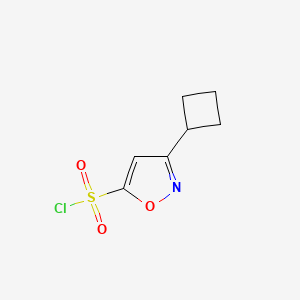
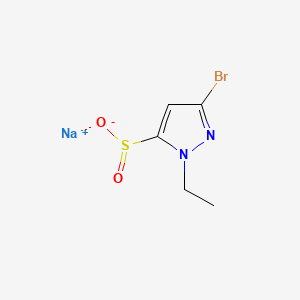

![2-{6-[2-(1,3-Oxazol-2-yl)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine trihydrochloride](/img/structure/B13452905.png)
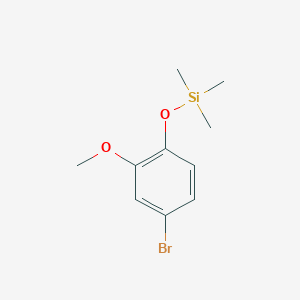

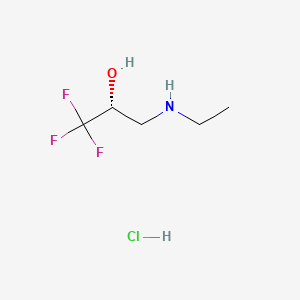
![(5-Aminospiro[2.3]hexan-5-yl)methanol](/img/structure/B13452922.png)
